1-Nitro-4-(pentafluoroethyl)benzene
Overview
Description
1-Nitro-4-(pentafluoroethyl)benzene is a chemical compound with the CAS Number: 60979-14-8 . It has a molecular weight of 241.12 and its IUPAC name is 1-nitro-4-(perfluoroethyl)benzene . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-3-6(4-2-5)14(15)16/h1-4H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Nitro compounds are known to have high dipole moments, falling between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Synthesis and Chemical Properties
1-Nitro-4-(pentafluoroethyl)benzene has been involved in various chemical reactions and syntheses, demonstrating its significance in chemical research.
- Vicarious Nucleophilic Substitution Reactions : It undergoes vicarious nucleophilic substitution reactions with carbanions to yield 2-substituted nitrobenzenes. Such reactions have been pivotal in synthesizing (pentafluorosulfanyl)anilines and benzotriazoles, which are useful in diverse chemical applications (Beier, Pastýříková, & Iakobson, 2011).
- Fluorination and Reduction Reactions : The compound has been used as a precursor in fluorination and reduction reactions to synthesize novel benzene derivatives, including benzimidazoles and quinoxalines (Pastýříková et al., 2012).
- Nucleophilic Aromatic Substitution : It has also been subjected to nucleophilic aromatic substitution with oxygen, sulfur, and nitrogen nucleophiles, leading to the formation of various substituted benzene compounds (Ajenjo et al., 2016).
Material Science Applications
This compound has shown potential in material science applications, particularly in electronic devices.
- Molecular Electronic Devices : It has been a part of molecular structures that exhibit negative differential resistance and high on-off peak-to-valley ratios in electronic devices, demonstrating its potential in the field of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Crystal Engineering
The compound also plays a role in crystal engineering, offering insights into molecular interactionsand positioning in crystalline structures.
- Intermolecular Interactions : Studies on derivatives of this compound have shown that intermolecular N⋯O interactions can be significant in crystal engineering. These interactions help in understanding how to position molecules with predictability in the absence of stronger interactions like hydrogen bonds (Gagnon, Maris, Maly, & Wuest, 2007).
Mechanism of Action
The mechanism of action for nitro compounds like 1-Nitro-4-(pentafluoroethyl)benzene typically involves electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .
Safety and Hazards
The safety information for 1-Nitro-4-(pentafluoroethyl)benzene includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Properties
IUPAC Name |
1-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-3-6(4-2-5)14(15)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBQMKBXBNAKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556000 | |
Record name | 1-Nitro-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60979-14-8 | |
Record name | 1-Nitro-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.